molecular formula C17H20N6O2 B2854212 N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-78-5

N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2854212
CAS No.: 1105252-78-5
M. Wt: 340.387
InChI Key: HSOMTJXFVKVBJR-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methoxyphenyl group, and a tetrahydrofuran-2-ylmethyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This is achieved through a substitution reaction, where a suitable methoxyphenyl derivative is introduced.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the use of a tetrahydrofuran-2-ylmethyl halide in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, bases, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its unique combination of functional groups and its pyrazolo[3,4-d]pyrimidine core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-24-12-6-4-11(5-7-12)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-25-13/h4-7,10,13H,2-3,8-9H2,1H3,(H3,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMTJXFVKVBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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